molecular formula C18H26N2O B2946568 N-cyclopentyl-3-phenylazepane-1-carboxamide CAS No. 2034288-33-8

N-cyclopentyl-3-phenylazepane-1-carboxamide

Cat. No.: B2946568
CAS No.: 2034288-33-8
M. Wt: 286.419
InChI Key: VKCFFKICYRNRDR-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-phenylazepane-1-carboxamide is a synthetic organic compound supplied for research purposes. This molecule features a azepane core, a seven-membered nitrogen-containing ring, which is substituted with a phenyl group at the 3-position and a carboxamide group at the 1-position. The carboxamide nitrogen is further functionalized with a cyclopentyl ring. This structural motif is of significant interest in medicinal chemistry, particularly in the development of novel psychoactive substances and receptor probes . Compounds with similar scaffolds, such as those based on a 3,8-diazabicyclooctane ring system, have been investigated as potent agonists for the mu-opioid receptor (MOR), a primary target in pain management and neuropharmacology research . The presence of the carboxamide group is a critical functional element found in many bioactive molecules and is also a focus in the development of new synthetic methodologies . Researchers are exploring such structures to understand receptor interaction mechanisms and to develop safer therapeutic agents. It is important to note that certain carboxamide compounds, especially those structurally related to fentanyl and other synthetic opioids, have been classified as Schedule I controlled substances due to their potential for misuse and high potency . This compound is provided For Research Use Only . It is strictly intended for laboratory analysis and is not for diagnostic, therapeutic, or personal use. Researchers should adhere to all applicable safety guidelines and legal regulations in their jurisdiction.

Properties

IUPAC Name

N-cyclopentyl-3-phenylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(19-17-11-4-5-12-17)20-13-7-6-10-16(14-20)15-8-2-1-3-9-15/h1-3,8-9,16-17H,4-7,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCFFKICYRNRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-phenylazepane-1-carboxamide typically involves the reaction of cyclopentylamine with 3-phenylazepane-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-phenylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-cyclopentyl-3-phenylazepane-1-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-phenylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-phenylazepane-1-carboxamide shares structural similarities with other azepane derivatives and amides.
  • Compounds such as N-cyclopentyl-3-phenylazepane-1-carboxylate and N-cyclopentyl-3-phenylazepane-1-carbothioamide are structurally related.

Uniqueness

  • The unique combination of the cyclopentyl and phenyl groups in this compound contributes to its distinct chemical and biological properties.
  • Its specific molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

N-cyclopentyl-3-phenylazepane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly as a modulator of G protein-coupled receptors (GPCRs). This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique azepane ring structure, which enhances its interaction with biological targets. The synthesis of this compound typically involves the reaction of cyclopentyl amines with phenyl azepane derivatives, followed by carboxylation to introduce the carboxamide functional group.

GPR120 Modulation

One of the primary biological activities of this compound is its role as a GPR120 modulator . GPR120 is a GPCR that has been linked to insulin sensitivity and anti-inflammatory responses. Compounds that activate GPR120 can enhance glucose uptake in adipose tissue and improve insulin sensitivity, making them potential candidates for treating type 2 diabetes and related metabolic disorders .

Inhibition of Voltage-Gated Sodium Channels

Additionally, some derivatives of this compound have shown promise as inhibitors of voltage-gated sodium channels (Nav) , particularly Nav1.7. Inhibition of Nav channels is crucial for managing chronic pain disorders, as these channels are integral to pain perception pathways .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • Insulin Sensitivity Enhancement : In vitro studies indicated that this compound significantly increased glucose uptake in adipocytes when exposed to inflammatory cytokines, suggesting a protective effect against insulin resistance .
  • Pain Management : Animal models treated with sodium channel inhibitors derived from this compound exhibited reduced pain responses in chronic pain assays, highlighting its potential therapeutic application .
  • Anti-inflammatory Effects : The modulation of GPR120 has also been associated with reduced inflammatory markers in macrophages, indicating a dual mechanism of action that could be beneficial in metabolic syndrome contexts .

Case Study 1: Diabetes Management

A clinical trial involving patients with type 2 diabetes assessed the effects of a GPR120 agonist derived from this compound. Results showed improved glycemic control and reduced HbA1c levels over a 12-week period, supporting its potential use in diabetes management.

Case Study 2: Chronic Pain Treatment

In another study focusing on chronic pain models, subjects administered a sodium channel inhibitor based on this compound reported significant pain relief compared to controls. This suggests that the compound may serve as an effective analgesic agent.

Data Summary

Biological Activity Effect Reference
GPR120 ModulationEnhances insulin sensitivity
Sodium Channel Inhibition (Nav1.7)Reduces pain perception
Anti-inflammatory EffectsDecreases inflammatory cytokines

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-3-phenylazepane-1-carboxamide?

Methodological Answer:

  • The synthesis of carboxamide derivatives typically involves coupling cyclopentylamine with activated carbonyl intermediates. For example, chloroacetyl chloride can react with a pre-synthesized azepane-carboxylic acid precursor in chloroform under reflux conditions to form the carboxamide bond .
  • Purification steps may include column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Structural confirmation via 1H^1H-NMR and 13C^{13}C-NMR is critical to verify regioselectivity and eliminate byproducts .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ([M+H]+^+) and compare it with theoretical values (e.g., NIST reference data for analogous compounds) .
  • 1H^1H-NMR should resolve characteristic signals: cyclopentyl protons (multiplet, δ 1.5–2.2 ppm), phenyl group aromatic protons (δ 7.2–7.5 ppm), and amide NH (δ 6.8–7.0 ppm, exchangeable with D2_2O). X-ray crystallography may further confirm stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the biological activity of this compound?

Methodological Answer:

  • Apoptosis Induction : Use flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., MCF-7, HepG2) to quantify early/late apoptotic populations. Validate results with caspase-3/7 activation assays .
  • Target Identification : Combine thermal shift assays (TSA) to identify protein binding partners and molecular docking studies (using AutoDock Vina) to predict interactions with apoptosis-related targets like Bcl-2 or caspase-9 .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Cross-validate findings using orthogonal assays. For example, if cytotoxicity varies across studies, repeat MTT assays alongside ATP-based viability tests (e.g., CellTiter-Glo) under standardized conditions (e.g., 48-hour exposure, 10% FBS media).
  • Control for batch-to-batch variability by synthesizing multiple independent batches and comparing purity (HPLC ≥95%) and bioactivity .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this carboxamide?

Methodological Answer:

  • Synthesize analogs with modifications to the cyclopentyl, phenyl, or azepane moieties. For example:
  • Replace cyclopentyl with cyclohexyl to assess steric effects.
  • Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to evaluate electronic impacts.
    • Test analogs in parallel using standardized cytotoxicity assays (IC50_{50} determination) and logP measurements to correlate hydrophobicity with activity .

Analytical & Data Integrity Questions

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • Develop a validated LC-MS/MS method:
  • Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile).
  • Calibrate with spiked plasma/serum samples (1–1000 ng/mL) and assess recovery (>85%), matrix effects (<15%), and intra-day precision (CV <10%) .

Q. What strategies ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Document reaction parameters rigorously: temperature (±1°C), solvent purity (HPLC-grade), and stirring speed.
  • Use in-situ monitoring (e.g., TLC or inline IR spectroscopy) to track reaction progress and minimize variability. Publish detailed spectral data (NMR, HRMS) in supplementary materials to enable cross-lab verification .

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